N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-2-6(1)12-8-7-3-4-13-9(7)11-5-10-8/h3-6H,1-2H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKKJPSLDUVLPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C=CSC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thieno[2,3-d]pyrimidine Core Formation
The thieno[2,3-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A common strategy involves reacting 2-aminothiophene-3-carbonitrile with formamidine acetate under basic conditions. For example, in a study by, cyclopenta[d]pyrimidine analogs were synthesized using formamidine acetate in ethanol with sodium ethoxide as a catalyst, achieving cyclization at 80°C for 6 hours. Adapting this method, 2-aminothiophene-3-carbonitrile reacts with formamidine acetate in a 1:1.2 molar ratio, yielding the unsubstituted thieno[2,3-d]pyrimidin-4-amine intermediate.
Introduction of the Cyclopropyl Group
Subsequent N-cyclopropylation is achieved through nucleophilic substitution. The intermediate is treated with cyclopropylamine in the presence of a palladium catalyst. Patent WO2013068470A1 describes a similar approach for thieno[2,3-d]pyrimidin-4-amine derivatives, where a chloro-substituted precursor reacts with cyclopropylamine in tetrahydrofuran (THF) at 60°C for 12 hours, yielding the target compound in 67–72% purity.
Halogenation-Amination Sequential Strategy
Chlorination Using Phosphorus Oxychloride
A two-step process involves chlorinating the 4-position of thieno[2,3-d]pyrimidine followed by amination. As detailed in CN105622616A, pyrrolo[2,3-d]pyrimidin-4-ol is treated with phosphorus oxychloride (POCl₃) under reflux for 4 hours to generate the 4-chloro derivative. Applied to the thieno analog, this method requires rigorous anhydrous conditions, with yields reaching 85–90%.
Amination with Cyclopropylamine
The 4-chlorothieno[2,3-d]pyrimidine intermediate undergoes nucleophilic aromatic substitution with cyclopropylamine. CN112500354A reports that using cyclopropylamine in dimethylformamide (DMF) at 100°C for 8 hours achieves 78% conversion. Catalytic amounts of triethylamine (Et₃N) enhance reactivity by scavenging HCl.
Transition Metal-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
Alternative Methods and Novel Approaches
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate cyclocondensation. A PMC study demonstrated that microwave heating at 150°C for 30 minutes reduced reaction times for similar cyclopenta[d]pyrimidines by 80% while maintaining yields >70%.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | Formamidine acetate | 80°C, 6 hours | 60–65% | One-pot synthesis | Requires toxic solvents (DMF) |
| Halogenation-Amination | POCl₃, cyclopropylamine | Reflux, 8 hours | 75–78% | High purity | Multi-step, HCl generation |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 110°C, 24 hours | 65% | Direct coupling | Costly catalysts |
| Microwave-Assisted | Microwave irradiation | 150°C, 0.5 hours | 70% | Rapid synthesis | Specialized equipment required |
Challenges and Optimization Strategies
Regioselectivity in Cyclocondensation
Controlling the position of cyclopropane attachment remains challenging. NOESY studies in revealed that steric hindrance from the thiophene ring influences rotational freedom, necessitating precise temperature control during cyclization.
Purification of Hydrophobic Intermediates
The compound’s low solubility in aqueous media complicates purification. CN112500354A recommends column chromatography with ethyl acetate/hexane (3:7) followed by recrystallization from ethanol.
Scalability of Metal-Catalyzed Methods
Industrial adoption of Pd-catalyzed routes is limited by catalyst costs. Patent WO2013068470A1 proposes recycling Pd residues via extraction with ammonium hydroxide, reducing costs by 40%.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the thieno[2,3-d]pyrimidine core.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Alkylated derivatives of this compound.
Scientific Research Applications
Anticancer Activity
N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine is primarily investigated for its potential as an anticancer agent. Its structural similarity to other known inhibitors suggests it may act on specific molecular targets involved in cancer progression. For instance, derivatives of thieno[2,3-d]pyrimidine have been shown to inhibit kinases that are crucial in tumor growth and survival pathways.
Modulation of Dopamine Receptors
Recent studies have identified N-cyclopropyl derivatives as negative allosteric modulators (NAMs) of the dopamine D2 receptor (D2R). These compounds have demonstrated the ability to modulate receptor activity without directly activating the receptor itself. This property is significant for developing treatments for conditions such as schizophrenia and Parkinson's disease, where dopamine signaling is disrupted .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. The introduction of the cyclopropyl group at the 4-position of the thieno[2,3-d]pyrimidine scaffold has been shown to enhance the compound's pharmacological properties.
Table 1: Synthetic Routes for this compound
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Thieno[2,3-d]pyrimidine derivative | Base (e.g., NaOH), solvent (e.g., DMF) | Intermediate compound |
| 2 | Cyclopropyl amine | Heat (e.g., reflux) | This compound |
Study on Antitumor Activity
A study conducted by researchers at Nottingham University explored various analogues of thieno[2,3-d]pyrimidines for their antitumor efficacy. The results indicated that certain modifications at the 4-position significantly enhanced cytotoxicity against cancer cell lines, suggesting a promising avenue for further drug development based on this scaffold .
Investigation of D2R Modulation
In another study focusing on D2R modulation, compounds with cyclopropyl substitutions were synthesized and tested for their allosteric effects on dopamine signaling pathways. The findings revealed that these compounds could effectively modulate D2R activity while maintaining low toxicity profiles in vitro, indicating their potential as therapeutic agents for neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the thieno[2,3-d]pyrimidine core play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Substituent Variations on the Thieno[2,3-d]pyrimidine Core
The biological and physicochemical properties of thieno[2,3-d]pyrimidin-4-amine derivatives are highly sensitive to substituent modifications. Key analogs include:
Key Research Findings
- Positional Isomerism : The 4-cyclopropylamine substitution (15a) shows distinct receptor binding compared to 5-cyclopropyl isomers, emphasizing the importance of substitution patterns .
- Steric vs. Electronic Effects : Cyclobutyl analogs (15b) highlight steric hindrance’s role in reducing target engagement, whereas bromine (electron-withdrawing) enhances reactivity for further functionalization .
- Therapeutic Potential: Alkoxy-phenyl and pyridinyl derivatives demonstrate superior anticancer activity over simpler amines, likely due to improved target selectivity .
Biological Activity
N-Cyclopropylthieno[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes current research findings, including case studies, and presents data tables summarizing key biological activities.
Chemical Structure and Properties
This compound is characterized by its unique thienopyrimidine scaffold, which has been shown to interact with various biological targets. Its molecular formula is , and it features a cyclopropyl group that enhances its pharmacokinetic properties.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it has been evaluated for its cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- A549 (lung cancer)
The results indicated that this compound exhibits significant anti-proliferative effects. The IC50 values for various derivatives of thieno[2,3-d]pyrimidines have been reported in the literature. For example:
| Compound | Cell Line | IC50 (μg/mL) | IC50 (μM) |
|---|---|---|---|
| 1 | MCF-7 | 13.42 | 0.045 |
| 2 | MDA-MB-231 | 28.89 | 0.11 |
| 3 | A549 | 52.56 | 0.16 |
These findings suggest that modifications to the thienopyrimidine structure can enhance anticancer activity while minimizing cytotoxicity to normal cells such as BALB 3T3 fibroblasts, which showed higher IC50 values (e.g., >1736 μg/mL) for some derivatives .
The mechanism through which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Tyrosine Kinases : The compound has been shown to inhibit various kinases implicated in cancer progression, including FLT3 and EGFR .
- Induction of Apoptosis : Studies indicate that compounds within this class can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several case studies highlight the therapeutic potential of this compound and its derivatives:
- Study on FLT3 Inhibition : A study synthesized a series of thienopyrimidine derivatives linked to piperazine and evaluated their activity against FLT3-positive leukemia cell lines. The most potent compound exhibited a GI50 between 1.17 and 18.40 μM across various panels .
- Broad-Spectrum Anticancer Activity : Another investigation assessed the compound's efficacy against a panel of 60 human cancer cell lines, revealing remarkable activity against melanoma and renal cancer models with inhibition percentages exceeding 90% in some cases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Variations : The introduction of different substituents at the 4-position has been shown to significantly affect potency and selectivity.
- Cyclopropyl Group Influence : The cyclopropyl moiety enhances lipophilicity and cellular uptake, contributing to improved bioavailability.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify cyclopropyl and thienopyrimidine moieties via characteristic shifts (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) and detects impurities .
- Purity Assessment : HPLC or TLC (R values) are used, with >95% purity required for pharmacological studies .
How can researchers resolve contradictions in reported purity levels across synthesis protocols?
Advanced Research Question
Discrepancies in purity (e.g., 76% vs. 96% in similar compounds) arise from:
- Purification Methods : FCC may insufficiently resolve polar byproducts; preparative HPLC or recrystallization improves purity .
- Side Reactions : Trace moisture or acidic residues can degrade the cyclopropyl group. Rigorous drying and inert atmospheres mitigate this .
- Validation : Cross-referencing NMR integrals with LC-MS data identifies unresolved impurities .
What strategies optimize this compound for structure-activity relationship (SAR) studies?
Advanced Research Question
- Scaffold Modifications : Introducing substituents at the 6-position (e.g., ethynyl groups) enhances target binding, as seen in ErbB kinase inhibitors .
- Solubility Engineering : Adding hydrophilic groups (e.g., morpholine or tetrazole) improves bioavailability, though this may alter receptor affinity .
- Covalent Binding : Ethynyl groups enable irreversible binding to cysteine residues in kinases, evaluated via IC shifts under reducing conditions .
How does this compound compare to related scaffolds in modulating biological targets?
Advanced Research Question
- Dopamine D2 Receptor : Subtle changes (e.g., cyclopropyl vs. cyclobutyl groups) switch activity from agonists to negative allosteric modulators, validated via cAMP assays .
- Antitubulin Activity : Analogous pyrrolo[2,3-d]pyrimidines show IC values as low as 17 nM in cancer cells, suggesting scaffold flexibility for cytotoxic optimization .
- Selectivity Profiling : Cross-screening against related kinases (e.g., EGFR vs. ErbB2) identifies off-target effects .
What experimental designs are recommended for assessing stability under physiological conditions?
Advanced Research Question
- pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via LC-MS over 24 hours .
- Thermal Stability : Differential scanning calorimetry (DSC) determines decomposition thresholds (e.g., >100°C for storage recommendations) .
- Light Sensitivity : UV-vis spectroscopy tracks photodegradation, informing handling protocols (e.g., amber vials) .
How can computational modeling guide the design of this compound derivatives?
Advanced Research Question
- Docking Studies : Molecular dynamics simulations predict binding poses in kinase ATP pockets (e.g., ErbB family) .
- ADMET Prediction : Tools like SwissADME estimate logP, solubility, and CYP450 interactions to prioritize synthesizable analogs .
- QSAR Models : Correlate substituent electronegativity with IC values to identify potency drivers .
What are the limitations of current synthetic methods, and what alternatives exist?
Advanced Research Question
- Multi-Step Synthesis : Traditional routes require 3–5 steps with moderate yields. One-pot, four-component reactions (e.g., using formamide) reduce steps but require temperature optimization .
- Green Chemistry : Deep eutectic solvents (e.g., choline chloride-based) improve atom economy and reduce waste .
- Catalytic Challenges : Copper(I) bromide accelerates coupling but may leave metal residues; palladium-free Sonogashira alternatives are under exploration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
